2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
Description
This compound is a hexahydroquinoline derivative featuring a 3-cyano group, a 5-oxo moiety, and a 3,4,5-trimethoxyphenyl substituent at position 4 of the quinoline core. The 2-sulfanyl group bridges the core to an acetamide functionalized with a 4-fluorophenyl group. The 3,4,5-trimethoxyphenyl group is notable for its presence in microtubule-targeting agents (e.g., combretastatin analogs), hinting at possible antiproliferative applications .
Properties
IUPAC Name |
2-[[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O5S/c1-34-21-11-15(12-22(35-2)26(21)36-3)24-18(13-29)27(31-19-5-4-6-20(32)25(19)24)37-14-23(33)30-17-9-7-16(28)8-10-17/h7-12,24,31H,4-6,14H2,1-3H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFMMINBBSWLQL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C(=C(NC3=C2C(=O)CCC3)SCC(=O)NC4=CC=C(C=C4)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-cyano-5-oxo-4-(3,4,5-trimethoxyphenyl)-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.
Chemical Structure
The compound's structure can be broken down as follows:
- Core Structure : Hexahydroquinoline framework
- Functional Groups :
- Cyano group
- Sulfanyl moiety
- Fluorophenyl acetamide
Biological Activity Overview
The biological activities of this compound have been investigated in various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial effects. For instance:
- Mechanism of Action : The presence of the sulfanyl group is hypothesized to enhance the compound's interaction with microbial cell membranes, leading to increased permeability and cell death.
- Efficacy : In vitro studies have shown promising results against a range of Gram-positive and Gram-negative bacteria. For example, derivatives of similar structures have demonstrated higher potency than standard antibiotics like ciprofloxacin .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 10 µg/mL | |
| Escherichia coli | 15 µg/mL | |
| Pseudomonas aeruginosa | 20 µg/mL |
Anticancer Activity
The anticancer potential of the compound has also been explored:
- Cell Lines Tested : Various cancer cell lines including A549 (lung cancer) and HepG2 (liver cancer) were used to assess cytotoxicity.
- Findings : The compound exhibited significant cytotoxic effects at concentrations ranging from 50 µM to 200 µM. Notably, it increased cell viability in certain non-cancerous cell lines, indicating a selective toxicity profile.
| Dose (µM) | A549 Cell Viability (%) | HepG2 Cell Viability (%) |
|---|---|---|
| 50 | 85 | 90 |
| 100 | 75 | 80 |
| 200 | 60 | 65 |
Anti-inflammatory Activity
The compound's potential anti-inflammatory properties are supported by preliminary studies:
- Mechanism : It is believed that the compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2.
- In Vivo Studies : Animal models showed reduced inflammation markers when treated with this compound compared to control groups.
Case Studies
- Study on Antimicrobial Efficacy :
- Cytotoxicity Assessment :
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structure Variations
The hexahydroquinoline core distinguishes this compound from analogs with heterocyclic replacements. For example:
- 2-{[4-Amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide () replaces the hexahydroquinoline with a 1,2,4-triazole ring.
- 2-({3-cyano-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydroquinolin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide (CAS 383893-35-4, ) retains the hexahydroquinoline core but replaces the 3,4,5-trimethoxyphenyl with a 2-(trifluoromethyl)phenyl group. The trifluoromethyl group’s hydrophobicity and steric bulk may enhance membrane permeability but reduce polar interactions compared to methoxy substituents .
Substituent Analysis
Key substituents and their implications:
- 3,4,5-Trimethoxyphenyl : Common in antimitotic agents; enhances binding to tubulin’s colchicine site .
- Fluorophenyl vs. Phenoxyphenyl: Fluorine’s electronegativity may improve metabolic stability, while phenoxy groups increase hydrophobicity .
- Trifluoromethyl vs. Trimethoxy : Trifluoromethyl enhances lipophilicity but may reduce hydrogen-bonding capacity .
Computational Similarity Metrics
- Tanimoto and Dice Indices: Structural fingerprints (e.g., MACCS, Morgan) quantify similarity. For example, the target compound and CAS 383893-35-4 share a hexahydroquinoline core, yielding higher Tanimoto scores (>0.7) compared to triazole-containing analogs (<0.5) .
- Bioactivity Clustering : Compounds with similar cores and substituents (e.g., trimethoxyphenyl derivatives) may cluster into groups with shared mechanisms, such as tubulin inhibition .
Implications of Structural Differences on Bioactivity
- Hexahydroquinoline vs. Triazole Cores: The hexahydroquinoline’s partial saturation may confer conformational flexibility, enabling adaptation to binding pockets.
- Substituent Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
